molecular formula C24H21ClN4OS3 B2468235 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1189663-07-7

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No. B2468235
CAS RN: 1189663-07-7
M. Wt: 513.09
InChI Key: YJMFXALWBIDMOR-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry and is present in many commercially important organic fluorescent materials . Tetrahydrothieno[2,3-c]pyridin-2-yl is a heterocyclic compound, but there’s limited information available on this specific group.


Molecular Structure Analysis

The molecular structure of compounds containing benzo[d]thiazol-2-yl can be analyzed based on IR, 1H, 13C NMR and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques, including spectroscopic methods like IR, NMR, and mass spectrometry .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzo[d]thiazol-2-yl derivatives have been evaluated for anti-inflammatory activity .

Future Directions

Research into benzo[d]thiazol-2-yl derivatives is ongoing, with many potential applications in the field of medicinal chemistry and materials science .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS3.ClH/c1-2-28-12-11-14-19(13-28)32-23(20(14)22-25-15-7-3-5-9-17(15)30-22)27-21(29)24-26-16-8-4-6-10-18(16)31-24;/h3-10H,2,11-13H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMFXALWBIDMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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